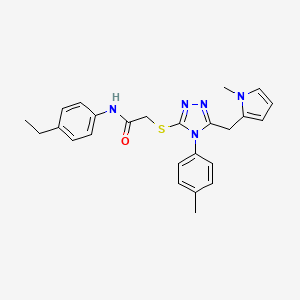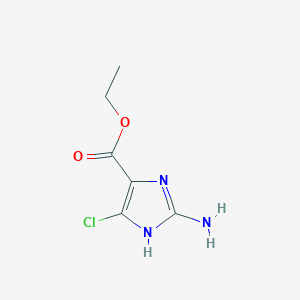![molecular formula C20H20N2O3S B2482076 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 923415-27-4](/img/structure/B2482076.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a complex organic molecule that involves various functional groups, making it of interest in chemical research for its potential applications and properties. This compound, belonging to the thiazole and acetamide families, is synthesized through specific chemical reactions involving ethoxyphenyl and methoxyphenyl groups.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the construction of the thiazole ring and the subsequent attachment of ethoxyphenyl and methoxyphenyl moieties. An example of a related synthesis involves the base-catalyzed transformation of β-lactam rings into thiazolo[3,4-a]pyrazine derivatives, highlighting the complexity of reactions needed to construct similar molecular structures (Sápi et al., 1997).
Molecular Structure Analysis
Structural characterization techniques such as X-ray crystallography, IR-NMR spectroscopy, and DFT studies are pivotal in determining the precise molecular geometry, bond lengths, and angles of compounds similar to N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide. For instance, the X-ray structure and spectroscopic characterization of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, a compound with a related structure, showcase the importance of these techniques in elucidating molecular configurations (Inkaya et al., 2012).
Chemical Reactions and Properties
The chemical behavior of thiazole-containing compounds, such as reactivity towards nucleophiles or electrophiles, base or acid catalysis, and participation in ring transformations, is a rich area of study. The base-catalyzed ring transformation of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one into dihydrothiazolo[3,4-a]pyrazine derivatives demonstrates the potential for complex chemical reactivity and transformation pathways in similar molecules (Sápi et al., 1997).
Physical Properties Analysis
The physical properties, including melting points, solubility in various solvents, and crystalline structure, can be assessed through experimental techniques. For related compounds, crystallographic analysis provides insight into the solid-state arrangement, hydrogen bonding patterns, and molecular conformations (Galushchinskiy et al., 2017).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for understanding the behavior of thiazole-acetamide compounds. Studies on similar molecules, like the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, illustrate the methodologies for modifying chemical functionalities and enhancing compound stability (Zhang Qun-feng, 2008).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-Inflammatory Properties
N-[4-(4-Ethoxyphenyl)-1,3-Thiazol-2-Yl]-2-(4-Methoxyphenyl)Acetamide and its derivatives have shown promise in both antioxidant and anti-inflammatory activities. Specifically, certain compounds within this series exhibited strong antioxidant activities in various assays, including DPPH radical scavenging and lipid peroxide inhibition. Furthermore, select compounds also demonstrated significant anti-inflammatory properties (Koppireddi et al., 2013).
Antimicrobial Activity
Thiazole derivatives, including N-[4-(4-Ethoxyphenyl)-1,3-Thiazol-2-Yl]-2-(4-Methoxyphenyl)Acetamide, have been synthesized and evaluated for their antimicrobial potential. These compounds have demonstrated significant anti-bacterial and anti-fungal activities, suggesting their potential use in treating microbial infections (Saravanan et al., 2010).
Anticancer and Antiviral Properties
Another notable application of these compounds is in the realm of anticancer and antiviral treatments. Specific derivatives have shown selective inhibition of cancer cell lines, such as leukemia, and demonstrated high activity against certain virus strains. This suggests their potential as therapeutic agents in oncology and virology (Havrylyuk et al., 2013).
Crystal Structure Analysis
The crystal structures of related thiazole acetamide compounds have been studied, providing insights into their chemical properties and potential applications in various fields of research (Galushchinskiy et al., 2017).
Cyclooxygenase (COX) Inhibitory Activity
Some thiazole acetamide derivatives, including those with 4-methoxyphenyl groups, have shown strong inhibitory activity against the COX-2 enzyme, which is significant in the context of inflammation and pain management (Ertas et al., 2022).
Eigenschaften
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-17-10-6-15(7-11-17)18-13-26-20(21-18)22-19(23)12-14-4-8-16(24-2)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXFEOZHOXHDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2481998.png)

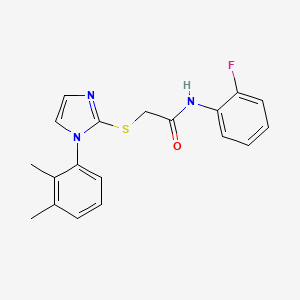
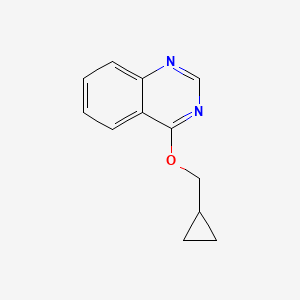
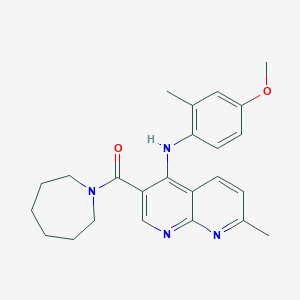
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2482004.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B2482009.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2482010.png)
![4-(dimethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2482011.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2482012.png)

